N-(2-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)benzamide
Description
N-(2-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)benzamide is a benzamide derivative characterized by a bipiperidinyl core substituted with a 2-fluorophenoxy group and linked to a benzamide moiety via an oxoethyl bridge. The bipiperidinyl group may enhance membrane permeability and receptor binding, while the 2-fluorophenoxy substituent could influence electronic properties and metabolic stability .
Properties
IUPAC Name |
N-[2-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30FN3O3/c26-22-8-4-5-9-23(22)32-21-12-16-28(17-13-21)20-10-14-29(15-11-20)24(30)18-27-25(31)19-6-2-1-3-7-19/h1-9,20-21H,10-18H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRYZGFBMLWYAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)CNC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)-2-oxoethyl)benzamide typically involves multiple steps:
Formation of the Bipiperidine Core: The bipiperidine structure can be synthesized through a series of cyclization reactions involving piperidine derivatives.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via nucleophilic substitution reactions, where a fluorophenol reacts with a suitable leaving group on the bipiperidine core.
Coupling with Benzamide: The final step involves coupling the bipiperidine derivative with benzoyl chloride under basic conditions to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorophenoxy and benzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)-2-oxoethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-(2-(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Compounds for Comparison
Pharmacological Profile Comparison
- Antimicrobial Activity: The azetidinone derivative Compound 4 (E1) demonstrated superior antimicrobial potency (pMICam = 1.86 µM/mL), attributed to its dichlorophenyl and chloro substituents, which enhance lipophilicity and membrane disruption . In contrast, thiazolidinone Compound 7 (E2) achieved similar antimicrobial efficacy (pMICam = 1.86) via nitrobenzylidene and chlorophenyl groups, suggesting electron-withdrawing substituents optimize activity .
- Anticancer Activity: Both azetidinone Compound 17 (E1) and thiazolidinone Compound 10 (E2) showed IC₅₀ values of ~18.59 µM against MCF7 breast cancer cells. Styryl (E1) and hydroxybenzylidene (E2) substituents likely facilitate apoptosis via reactive oxygen species (ROS) generation . The bipiperidinyl core in the target compound could improve pharmacokinetics but may require additional substituents (e.g., styryl or benzylidene) to match the anticancer efficacy of Compound 17 or 10.
QSAR Insights
- Azetidinones (E1): Antimicrobial activity correlates with topological parameters (Balaban index J, connectivity indices ⁰χv and ¹χv), emphasizing molecular branching and electron distribution .
- Thiazolidinones (E2): Kier’s α third-order shape index (κα₃) and HOMO energy dominate antimicrobial activity, suggesting steric and electronic effects are critical .
- Target Compound: The 2-fluorophenoxy group may align with QSAR trends from E1 and E2 by balancing lipophilicity (via fluorine) and aromatic interactions (via phenoxy).
Biological Activity
N-(2-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C₃₀H₃₄F₃N₃O₃
Molecular Weight : 439.5 g/mol
CAS Number : 1704533-81-2
The compound features a bipiperidine moiety linked to a benzamide structure through a 2-oxoethyl group and is characterized by the presence of a fluorophenoxy substituent. This structural complexity may enhance its interaction with various biological targets.
Predicted Biological Activities
Using computational modeling and prediction tools such as the Prediction of Activity Spectra for Substances (PASS) program, this compound is predicted to exhibit several biological activities:
- Anti-inflammatory effects
- Neuroprotective properties
- Potential as an analgesic
These predicted activities suggest that the compound may have therapeutic potential in treating conditions related to inflammation and neurodegeneration.
The mechanisms underlying the biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.
- Receptor Modulation : The bipiperidine scaffold is known for its ability to interact with various receptors, including GABA receptors. As a positive allosteric modulator (PAM), it may enhance GABAergic transmission, contributing to its neuroprotective effects.
Case Studies and Experimental Data
-
In Vitro Studies : Preliminary studies have indicated that compounds with similar structures exhibit significant AChE/BChE inhibition. For instance, in vitro assays demonstrated that certain derivatives showed comparable or superior inhibition compared to established drugs like rivastigmine and galanthamine .
Compound IC50 (μM) Target Rivastigmine 0.5 AChE Galanthamine 0.8 BChE This compound TBD TBD - Neuroprotective Effects : In cellular models of neurodegeneration, similar compounds have demonstrated protective effects against oxidative stress-induced cell death. These findings suggest that this compound could potentially mitigate neuronal damage in conditions such as Alzheimer's disease.
- Structure-Activity Relationship (SAR) : The structural components of the compound play a crucial role in its biological activity. The fluorophenoxy group enhances lipophilicity and metabolic stability, which are essential for effective drug design.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
